![molecular formula C12H16ClNO3 B2979319 2-Chloro-N-[2-hydroxy-1-(4-methoxyphenyl)propyl]acetamide CAS No. 2411302-97-9](/img/structure/B2979319.png)
2-Chloro-N-[2-hydroxy-1-(4-methoxyphenyl)propyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[2-hydroxy-1-(4-methoxyphenyl)propyl]acetamide, also known as CGP 12177, is a selective beta-adrenergic receptor antagonist. It is a synthetic compound that is used in scientific research to study the beta-adrenergic receptor system.
Wirkmechanismus
2-Chloro-N-[2-hydroxy-1-(4-methoxyphenyl)propyl]acetamide 12177 acts as a competitive antagonist at the beta-adrenergic receptor. It binds to the receptor and prevents the binding of endogenous ligands such as epinephrine and norepinephrine. This results in a decrease in the activity of the beta-adrenergic receptor system.
Biochemical and Physiological Effects
This compound 12177 has been shown to have a variety of biochemical and physiological effects. It has been found to decrease heart rate and blood pressure in animal models. This compound 12177 has also been shown to decrease lipolysis and inhibit insulin secretion. Additionally, this compound 12177 has been found to have anti-inflammatory effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Chloro-N-[2-hydroxy-1-(4-methoxyphenyl)propyl]acetamide 12177 in lab experiments is its selectivity for beta-adrenergic receptors. This allows researchers to study the beta-adrenergic receptor system without interference from other receptor systems. However, one limitation of using this compound 12177 is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-Chloro-N-[2-hydroxy-1-(4-methoxyphenyl)propyl]acetamide 12177. One area of research is the development of more selective beta-adrenergic receptor antagonists. Another area of research is the investigation of the role of beta-adrenergic receptors in various diseases, such as heart failure and asthma. Additionally, the use of this compound 12177 in combination with other drugs or therapies is an area of future research.
Synthesemethoden
2-Chloro-N-[2-hydroxy-1-(4-methoxyphenyl)propyl]acetamide 12177 is synthesized by reacting 4-methoxyphenylacetonitrile with ethyl chloroacetate to form 2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide. This intermediate is then reacted with 2-bromo-1-(2-hydroxypropyl)benzene to form this compound 12177.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-[2-hydroxy-1-(4-methoxyphenyl)propyl]acetamide 12177 is widely used in scientific research to study the beta-adrenergic receptor system. It is used to investigate the binding properties of beta-adrenergic receptors and their subtypes. This compound 12177 is also used to study the regulation of beta-adrenergic receptors in various tissues and organs.
Eigenschaften
IUPAC Name |
2-chloro-N-[2-hydroxy-1-(4-methoxyphenyl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-8(15)12(14-11(16)7-13)9-3-5-10(17-2)6-4-9/h3-6,8,12,15H,7H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFROJLANVLJCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)OC)NC(=O)CCl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(4-fluorobenzyl)-2-oxoacetamide](/img/structure/B2979236.png)

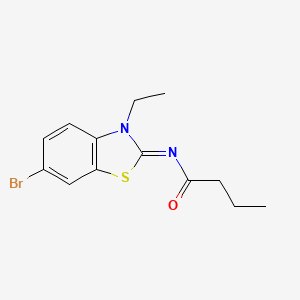
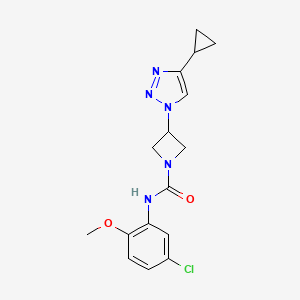
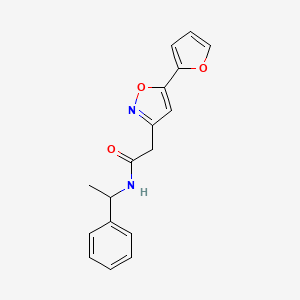
![N-[2-(3-Fluorophenoxy)propyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2979246.png)
![4-(1-(Benzo[b]thiophene-2-carbonyl)piperidin-4-yl)morpholine-3,5-dione](/img/structure/B2979247.png)
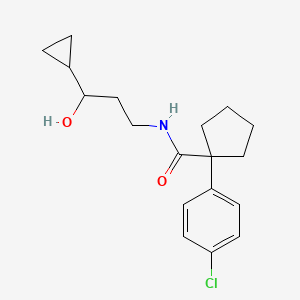


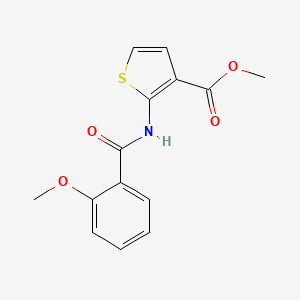
![(2,4-dimethylphenyl)[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2979255.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2979256.png)
